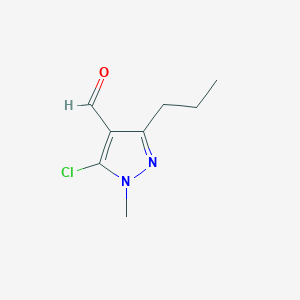

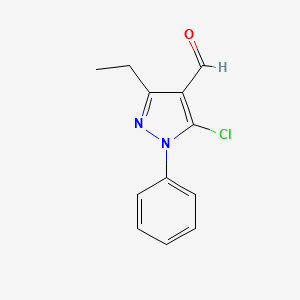

5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

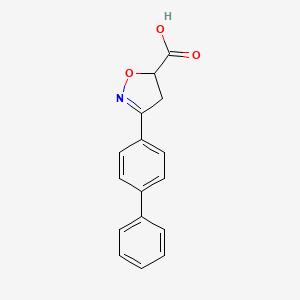

5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative. The pyrazole ring is an important structural motif found in many biologically and pharmaceutically active compounds . This compound has been prepared in a series of syntheses to produce new pyrazole derivatives .

Synthesis Analysis

The synthesis of 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde was carried out by the treatment of 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde with t-BuOK in pyridine . Another method involves the Vilsmeier-Haack reaction conditions .Molecular Structure Analysis

The crystal structure of this compound was determined by X-ray diffraction method. The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis

In developing approaches to the synthesis of polyfunctional pyrazoles, 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde was synthesized from pyrazole 2e under the conditions of the Vilsmeier–Haack reaction .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Pyrazole Derivatives : The synthesis of 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde and its derivatives has been a subject of interest in chemical research. For instance, Xu and Shi (2011) synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and analyzed its crystal structure using X-ray diffraction, revealing the coplanar nature of the aldehydic fragment with the adjacent pyrazole ring (Xu & Shi, 2011).

Chemical Reactions and Molecular Structures : The compound's reactivity and formation of various products have been explored. Trilleras et al. (2014) reported on the reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and phenylhydrazine, leading to the formation of specific molecular structures, characterized by single N-H···N hydrogen bonds and π-π stacking interactions (Trilleras et al., 2014).

Application in Synthesizing Bipyrazoles : Cuartas et al. (2017) utilized this compound in the synthesis of reduced bipyrazoles, showcasing its utility as a precursor in creating complex organic compounds (Cuartas et al., 2017).

Formation of Diverse Products : The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine has been shown to produce different products based on the substituent used, as reported by Orrego Hernandez et al. (2015) (Orrego Hernandez et al., 2015).

Role in Sonogashira-Type Reactions : Vilkauskaitė et al. (2011) used 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, highlighting its significance in synthetic organic chemistry (Vilkauskaitė et al., 2011).

Ultrasonics Promoted Synthesis : Trilleras et al. (2013) demonstrated the synthesis of pyrazole derivatives using ultrasonics, employing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a key reactant (Trilleras et al., 2013).

Conversion into Reduced Bipyrazoles : Kumar et al. (2019) discussed the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced bipyrazoles, starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Kumar et al., 2019).

Cesium- and Copper-Mediated Amination : Orrego-Hernández et al. (2015) explored the microwave-assisted synthesis of 5-alkylamino-pyrazole-4-carbaldehydes, using 5-chloro-1-(2-pyridyl)pyrazole-4-carbaldehyde for amination, revealing its potential in advanced synthetic methodologies (Orrego-Hernández et al., 2015).

Pyrazole-4-Carbaldehyde Oximes Synthesis : Attaryan et al. (2012) studied the reaction of 1-alkyl-1H-pyrazole-4-carbaldehyde oximes with acetic anhydride, utilizing 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime, and determined its crystal structure (Attaryan et al., 2012).

Ultrasound-Assisted Synthesis of Quinolinyl Chalcones : Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group using derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrating its versatility in forming biologically active compounds (Prasath et al., 2015).

Synthesis of Carbostyril Derivatives : Thumar and Patel (2011) reported on the synthesis of derivatives of 4-pyrazolyl-N-arylquinoline-2,5-dione using 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, contributing to the field of antimicrobial agents (Thumar & Patel, 2011).

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Given the wide range of biological activities associated with pyrazole derivatives, it’s likely that multiple pathways could be affected .

Result of Action

It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .

Propiedades

IUPAC Name |

5-chloro-1-methyl-3-propylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-3-4-7-6(5-12)8(9)11(2)10-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVZMKHSJWHDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1C=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)